molecular formula C6H8ClN3O2 B1487539 2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1178296-97-3

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B1487539
M. Wt: 189.6 g/mol
InChI Key: DWGKKLGGAKRRFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Design and Synthesis of CRMP Inhibitors : Compounds related to the 1,3,4-oxadiazole derivatives have been designed, synthesized, and investigated for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, targeting small lung cancer. These compounds showed considerable inhibition of cell growth, with some being equipotent to the standard Bevacizumab (Panchal et al., 2020).

  • NMR Study of Novel Oxadiazole Derivatives : An NMR study on a novel oxadiazole derivative containing benzimidazole moiety highlights the structural elucidation and potential of these compounds for further research applications (Li Ying-jun, 2012).

Antibacterial Agents

  • Synthesis of Antibacterial Agents : Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides were synthesized and examined for significant antibacterial activity, showcasing the potential of these compounds in antimicrobial applications (Ramalingam et al., 2019).

Anticancer Agents

  • Evaluation as Anticancer Agents : New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activity against A549 human lung adenocarcinoma cells, with certain compounds showing high selectivity and potential as anticancer agents (Evren et al., 2019).

Metabolism and Toxicology

  • Comparative Metabolism in Liver Microsomes : A study on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes provides insights into the biotransformation and potential toxicological implications of these compounds (Coleman et al., 2000).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could potentially include “2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide”.

properties

IUPAC Name

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-4-9-6(12-10-4)3-8-5(11)2-7/h2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGKKLGGAKRRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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